4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Overview
Description
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a trifluoromethoxy group at the 4-position and an amino group at the 2-position.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The compound’s molecular formula is c8h5f3n2os, and its average mass is 234198 Da .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine typically involves the reaction of 4-(trifluoromethoxy)aniline with a suitable thioamide under specific conditions. One common method involves the use of phenylthiourea and sodium bromide in isopropanol, followed by electrolysis in an undivided cell equipped with an iron cathode and graphite anode . Another method involves the reaction of phenylthiourea with sulfur chloride in chloroform, followed by heating and refluxing .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic substitution: The benzothiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Oxidation and reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur chloride, phenylthiourea, and sodium bromide . Reaction conditions often involve heating, refluxing, and electrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with sulfur chloride and phenylthiourea typically yields the desired benzothiazole derivative .
Scientific Research Applications
4-(Trifluoromethoxy)benzo[d]thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as a neuroprotective and anti-inflammatory agent
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine include other benzothiazole derivatives such as:
2-Aminobenzothiazole: A compound with similar structural features but lacking the trifluoromethoxy group.
6-Chloro-2-aminobenzothiazole: A benzothiazole derivative with a chlorine substituent at the 6-position.
Uniqueness
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties to the molecule. This modification can enhance the compound’s biological activity and stability compared to other benzothiazole derivatives .
Properties
IUPAC Name |
4-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURRMGJTOKALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442803 | |
Record name | 2-Amino-4-trifluoromethoxybenzothiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235101-36-7 | |
Record name | 2-Amino-4-trifluoromethoxybenzothiazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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